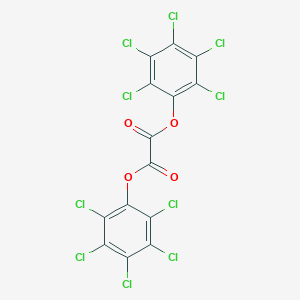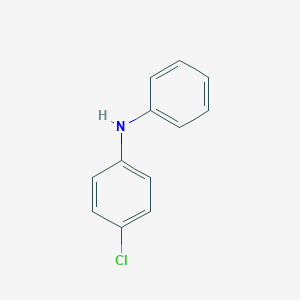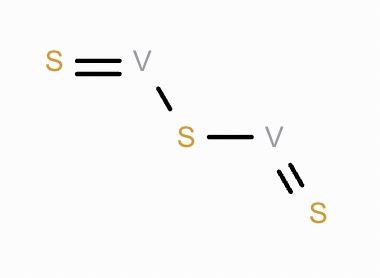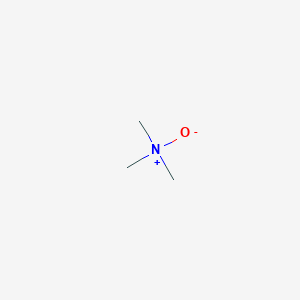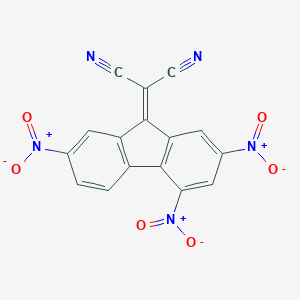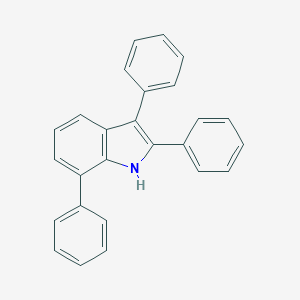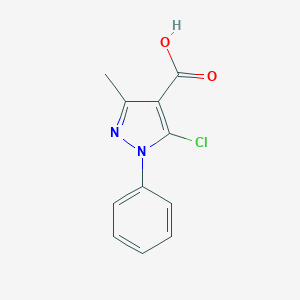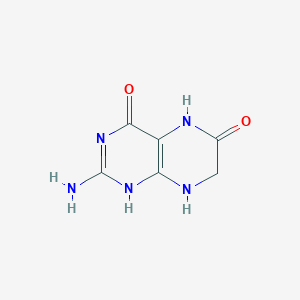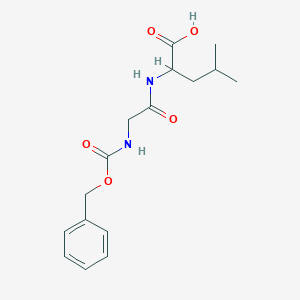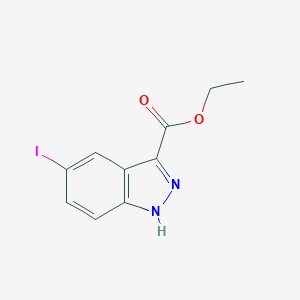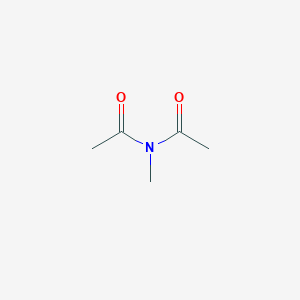
N-Methyldiacetamide
描述
N-Methyldiacetamide is an organic compound with the molecular formula C5H9NO2. It is a derivative of acetamide, where two acetamide groups are bonded to a single nitrogen atom. This compound is known for its use as a solvent and intermediate in organic synthesis, particularly in the pharmaceutical and agricultural industries.
准备方法
Synthetic Routes and Reaction Conditions
N-Methyldiacetamide can be synthesized through the reaction of acetic anhydride with N-methylacetamide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. The reaction can be represented as follows:
CH3CONHCH3+(CH3CO)2O→CH3CON(CH3)COCH3+CH3COOH
Industrial Production Methods
In industrial settings, this compound is produced by reacting acetic anhydride with N-methylacetamide in large reactors. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation and crystallization processes to remove any impurities.
化学反应分析
Types of Reactions
N-Methyldiacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N-methylacetamide and acetic acid.
Substitution: It can participate in nucleophilic substitution reactions where the acetamide groups are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, this compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form simpler amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: N-Methylacetamide and acetic acid.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: this compound N-oxide.
Reduction: N-Methylacetamide.
科学研究应用
N-Methyldiacetamide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is particularly useful in reactions requiring a polar aprotic solvent.
Biology: Employed in the preparation of various biological compounds and as a medium for biochemical reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Acts as a solvent in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which N-Methyldiacetamide exerts its effects depends on its application. As a solvent, it facilitates the dissolution of reactants and intermediates, thereby enhancing reaction rates. In biological systems, it can interact with enzymes and proteins, altering their activity and stability. The molecular targets and pathways involved vary widely depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-Methylacetamide: A simpler derivative with one acetamide group.
N,N-Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
N,N-Diethylacetamide: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
N-Methyldiacetamide is unique due to its dual acetamide groups, which confer distinct chemical properties such as higher boiling point and greater solubility in polar solvents. This makes it particularly valuable in applications requiring high thermal stability and solvent power.
属性
IUPAC Name |
N-acetyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)6(3)5(2)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQFZPCFVNOXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061492 | |
| Record name | Acetamide, N-acetyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-68-4 | |
| Record name | N-Methyldiacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyldiacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-acetyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-acetyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLDIACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767UT09B3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural characterization of N-Methyldiacetamide?
A1: this compound has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol. [, ] While the provided research doesn't delve into detailed spectroscopic data, it highlights the compound's structure, consisting of a central nitrogen atom bonded to a methyl group and two acetyl groups. [, ]
Q2: How stable is the this compound radical cation?
A2: Research using electron spin resonance (ESR) spectroscopy shows that the this compound radical cation, generated by exposing the parent compound to gamma radiation at 77 K, exhibits unexpected stability. [] Unlike similar ester cations that rearrange at low temperatures, the this compound cation remains stable up to approximately 160 K. [] This stability could be attributed to the electron spin density being primarily localized on the nitrogen atom. []
Q3: How does the structure of this compound affect its fragmentation upon electron impact?
A3: Mass spectrometry studies reveal that this compound undergoes fragmentation when subjected to electron impact. [] Instead of forming the expected π-cation, it likely fragments into dimethylamino radical (˙NMe2) and the relatively stable Me2NCO+ ion. [] This fragmentation pattern highlights the influence of the two acetyl groups on the molecule's stability under ionization conditions.
Q4: Can this compound be used as a reagent in organic synthesis?
A4: Yes, this compound can act as an acylating agent in organic synthesis. [] In the presence of sodium hydride, it can react with methyl ketones to form β-diketones. [] This reaction showcases this compound's ability to introduce acyl groups into other molecules, broadening its potential applications in synthetic chemistry.
Q5: Are there any available derivatives of this compound for specific analytical applications?
A5: The research demonstrates the successful synthesis of N-trifluoroacetyl trimethylsilyl ester derivatives of iminodicarboxylic acids, utilizing a mixture of α,α,α,α′,α′,α′-hexafluoro-N-methyldiacetamide and N,O-bis(trimethylsilyl)trifluoroacetamide. [] These derivatives prove valuable for gas chromatography–mass spectrometry analysis, offering insights into the fragmentation patterns of iminodicarboxylic acids. []
Q6: What research has been conducted on the hydrogen bonding capabilities of this compound?
A6: Studies using mid- and near-infrared spectroscopy have investigated the hydrogen bond interaction between this compound and phenols. [] While the specific findings aren't detailed in the provided abstract, this research direction emphasizes the importance of understanding the hydrogen bonding properties of this compound, especially in the context of its interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


